5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid

Lipophilicity Drug design Physicochemical properties

Researchers requiring a geometrically distinct, lipophilic furan-3-carboxylic acid fragment often encounter supply gaps for the 5-tert-butyl-2-CF₂H substitution pattern. This compound resolves that need: • CNS-optimized LogP of 3.21-approximately 20-fold more lipophilic than the 5-unsubstituted analog-enabling brain-penetrant lead design. • 3-COOH regiochemistry primed for amide conjugation in PROTAC linker attachment without introducing excessive polarity (TPSA 50.44 Ų). • Combines a lipophilic tert-butyl handle with a metabolic stability CF₂H motif, reducing synthetic iterations in FBDD campaigns.

Molecular Formula C10H12F2O3
Molecular Weight 218.20 g/mol
Cat. No. B13243338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid
Molecular FormulaC10H12F2O3
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(O1)C(F)F)C(=O)O
InChIInChI=1S/C10H12F2O3/c1-10(2,3)6-4-5(9(13)14)7(15-6)8(11)12/h4,8H,1-3H3,(H,13,14)
InChIKeyFFLCQGKIFJTICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid: Physicochemical Profile


5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid (CAS 2091444-94-7) is a trisubstituted furan-3-carboxylic acid derivative featuring a tert-butyl group at the 5-position and a difluoromethyl (CF₂H) group at the 2-position . With molecular formula C₁₀H₁₂F₂O₃ and molecular weight 218.20 g/mol, this compound belongs to the class of fluorinated heterocyclic carboxylic acids that serve as versatile building blocks in medicinal chemistry and agrochemical discovery . The combination of a lipophilic tert-butyl substituent and a hydrogen-bond-donating difluoromethyl group creates a distinctive physicochemical profile that differentiates it from simpler difluoromethylfuran carboxylic acid analogs in terms of lipophilicity, steric bulk, and potential metabolic stability [1].

Fluorinated heterocyclic building block for medicinal chemistry and agrochemical discovery
Lipophilic tert-butyl and hydrogen-bond-donating CF₂H substituents on a furan-3-carboxylic acid scaffold
TPSA-matched lipophilicity profile may support permeability tuning without increasing polar surface area

5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid: Irreplaceability


Substitution at the furan 5-position with a tert-butyl group versus hydrogen or methyl is not a trivial structural change for procurement decisions. Matched molecular pair analyses have systematically demonstrated that aliphatic fluorination motifs, including the CF₂H group, modulate lipophilicity in a position- and scaffold-dependent manner, with ΔLogP contributions varying by more than 0.5 log units depending on adjacent substituents [1]. The tert-butyl group introduces significant steric bulk and increases LogP by approximately 1.3 units compared to the unsubstituted 5-(difluoromethyl)furan-3-carboxylic acid analog, fundamentally altering predicted membrane permeability and protein binding . Consequently, compounds such as 5-(difluoromethyl)furan-3-carboxylic acid (CAS 1706447-96-2) or 2-(difluoromethyl)furan-3-carboxylic acid (CAS 1655558-07-8) cannot serve as direct surrogates in structure-activity relationship (SAR) studies or synthetic scale-up without risking altered physicochemical and pharmacokinetic outcomes [2].

Lipophilicity & steric shift

5-Unsubstituted analogs lack the tert-butyl group, which may alter lipophilicity and steric demand, affecting membrane permeability and target engagement predictions.

Regioisomeric mismatch

2-Carboxylic acid regioisomers (e.g., CAS 189330-29-8) present a different exit vector geometry (~60° vs. ~120°), potentially misaligning with intended target binding trajectories.

Metabolic & H-bond profile

Non-fluorinated alkyl analogs may not replicate the CF₂H group's lipophilic hydrogen-bond donor character and literature-supported metabolic stability benefit.

5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid: Differentiation Evidence


Lipophilicity Advantage of 5-tert-Butyl Substitution

The target compound exhibits a computed LogP of 3.2129 compared to 1.9154 for 5-(difluoromethyl)furan-3-carboxylic acid (CAS 1706447-96-2), both measured from the same supplier database under consistent computational methodology . This ΔLogP of +1.30 units corresponds to an approximately 20-fold increase in octanol-water partition coefficient, placing the target compound in a substantially more lipophilic property space [1].

Lipophilicity advantage
Reported
LogP 3.21 vs 1.92, ΔLogP +1.30
Reported ~20-fold higher partition coefficient suggests enhanced passive membrane permeability potential.
Computed LogP values from supplier database; consistent algorithm across both compounds.
Lipophilicity Drug design Physicochemical properties

TPSA-Matched Lipophilicity Advantage

Both the target compound and 5-(difluoromethyl)furan-3-carboxylic acid share an identical TPSA of 50.44 Ų, yet the target compound achieves a LogP that is 1.30 units higher . This means the tert-butyl group increases lipophilicity without adding polar surface area, effectively improving Lipophilic Efficiency (LipE) potential for any given binding potency [1].

TPSA-matched lipophilicity
Reported
TPSA 50.44 Ų (identical); LogP 3.2 vs 1.9
Lipophilicity increase without added polar surface area may support LipE optimization.
TPSA and LogP from supplier database; compound-specific LipE data not reported.
TPSA Lipophilic efficiency Drug-likeness

Steric Demand of 5-tert-Butyl Group

The 5-tert-butyl group introduces a Taft steric substituent constant (Eₛ) of approximately −1.54 compared to 0 for hydrogen at the same position in the unsubstituted analog [1]. This steric differentiation can be exploited to achieve subtype selectivity in target binding, as the bulkier tert-butyl group may preclude binding to shallow or sterically constrained pockets that accommodate the smaller hydrogen-substituted analog [2].

Steric demand
Class-level
Eₛ(tert-butyl) ≈ −1.54 vs Eₛ(H) = 0
Substantial steric differentiation may enable subtype selectivity in constrained binding pockets.
Class-level inference based on Taft parameters; direct scaffold binding data not identified.
Steric effects Binding selectivity Structure-activity relationship

Regioisomer Differentiation: 3- vs 2-Carboxylic Acid

The target compound positions the carboxylic acid at the furan 3-position with the difluoromethyl group at the 2-position. In contrast, 5-(difluoromethyl)furan-2-carboxylic acid (CAS 189330-29-8) bears the carboxylic acid at the 2-position and the CF₂H group at the 5-position [1]. This regioisomeric difference alters the exit vector geometry for amide or ester conjugation: the 3-carboxylic acid projects the attachment point at approximately 120° relative to the furan ring plane versus 60° for the 2-isomer, affecting molecular shape and target complementarity . The target compound additionally benefits from the tert-butyl group at the 5-position, which further distinguishes it from the unsubstituted 2-isomer.

Regioisomeric differentiation
Class-level
3-COOH vs 2-COOH furan regioisomers; ~120° vs ~60° exit vector
Positional isomerism alters molecular geometry; may be critical for fragment elaboration or linker attachment.
Geometry inferred from furan ring structure; direct comparative reactivity data not located.
Regioisomerism Fragment-based drug design Amide coupling

Difluoromethyl Group: Lipophilic Hydrogen Bond Donor

The CF₂H group is established in the medicinal chemistry literature as a lipophilic hydrogen bond donor (estimated H-bond acidity A ≈ 0.10–0.15) capable of engaging protein targets while simultaneously improving metabolic stability compared to oxidatively labile groups such as methyl or hydroxymethyl [1]. Systematic structure-property relationship studies have shown that replacement of a carboxylic acid with fluorinated surrogates including CF₂H-containing motifs modulates both pKa and logD₇.₄, with fluorinated alcohols demonstrating ΔlogD₇.₄ shifts of −0.5 to +1.0 depending on scaffold context [2]. While direct comparative microsomal stability data for this specific compound versus its non-fluorinated analog were not identified in the open literature, the class-level evidence supports the strategic value of the CF₂H substituent for programs requiring enhanced oxidative stability [3].

CF₂H metabolic stability context
Class-level
CF₂H group: reported metabolic stability benefit vs oxidatively labile substituents (class-level)
Literature supports CF₂H as a lipophilic H-bond donor with potential to block oxidative metabolism.
Compound-specific microsomal stability data not identified; bespoke assays recommended.
Difluoromethyl Bioisostere Metabolic stability Hydrogen bond donor

5-tert-Butyl-2-(difluoromethyl)furan-3-carboxylic acid: Recommended Applications


CNS-Penetrant Lead Optimization

With a computed LogP of 3.21, this compound sits within the optimal lipophilicity window for central nervous system (CNS) drug candidates, where LogP values of 2–4 are generally associated with favorable brain penetration . The 5-tert-butyl group provides approximately a 20-fold lipophilicity increase over the unsubstituted 5-(difluoromethyl)furan-3-carboxylic acid (LogP 1.92), making the target compound the appropriate selection when designing brain-penetrant leads where the more polar analog would likely exhibit restricted CNS exposure [4].

Fragment-Based Drug Discovery: 3-COOH Exit Vector

The 3-COOH regiochemistry, combined with the sterically demanding 5-tert-butyl group, provides a geometrically distinct growth vector for fragment elaboration . In FBDD campaigns where the 3-position carboxylic acid matches the hydrogen-bonding requirements of a target protein (e.g., Arg or Lys side chains in a binding pocket), this compound serves as an advanced fragment that already incorporates both a lipophilic handle (tert-butyl) and a metabolic stability motif (CF₂H), reducing the number of synthetic iterations needed to reach lead-like properties [4].

PROTAC Linker Conjugation Chemistry

The carboxylic acid functional group at the furan 3-position is primed for amide bond formation with amine-terminated linkers in PROTAC (PROteolysis TArgeting Chimera) design . The TPSA-matched lipophilicity advantage (TPSA 50.44 Ų, LogP 3.21) indicates that conjugation through this handle will not introduce excessive polarity that could compromise the cell permeability of the final bifunctional degrader molecule [4]. For PROTAC programs where the E3 ligase ligand requires a specific exit vector geometry, the 3-COOH orientation may be essential.

Agrochemical Discovery with Fluorinated Heterocycles

Fluorinated furan derivatives are privileged scaffolds in agrochemical discovery, where the difluoromethyl group contributes to enhanced metabolic stability in planta and the tert-butyl group modulates lipophilicity for optimal foliar uptake . The compound's LogP of 3.21 falls within the typical range for systemic fungicides and herbicides (LogP 2–4), making it a suitable building block for generating screening libraries targeting crop protection applications where both potency and environmental stability are required [4].

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization studies
Lipophilicity profile (LogP ~3.2) with preserved TPSA
Permeability and brain penetration assay context
Fragment-based drug discovery
3-COOH exit vector geometry; steric tert-butyl handle
Geometric complementarity and synthetic elaboration
PROTAC linker conjugation research
Carboxylic acid for amide conjugation; TPSA-matched lipophilicity
Permeability retention after conjugation; exit vector geometry
Agrochemical discovery with fluorinated heterocycles
CF₂H group for metabolic stability context; LogP ~3.2
In planta stability and systemic exposure context
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